Cas no 1494540-01-0 (1-Cyanocyclobutane-1-carboxamide)

1-Cyanocyclobutane-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-cyanocyclobutane-1-carboxamide
- AKOS017498559
- 1494540-01-0
- EN300-2986281
- SCHEMBL3072193
- Cyclobutanecarboxamide, 1-cyano-
- 1-Cyanocyclobutane-1-carboxamide
-
- MDL: MFCD23724887
- Inchi: 1S/C6H8N2O/c7-4-6(5(8)9)2-1-3-6/h1-3H2,(H2,8,9)
- InChI Key: AACRNVSNVJHCII-UHFFFAOYSA-N
- SMILES: O=C(C1(C#N)CCC1)N
Computed Properties
- Exact Mass: 124.063662883g/mol
- Monoisotopic Mass: 124.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 66.9Ų
Experimental Properties
- Density: 1.18±0.1 g/cm3(Predicted)
- Boiling Point: 377.6±21.0 °C(Predicted)
- pka: 14.38±0.20(Predicted)
1-Cyanocyclobutane-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2986281-0.1g |
1-cyanocyclobutane-1-carboxamide |
1494540-01-0 | 95% | 0.1g |
$317.0 | 2023-09-06 | |
Enamine | EN300-2986281-0.5g |
1-cyanocyclobutane-1-carboxamide |
1494540-01-0 | 95% | 0.5g |
$713.0 | 2023-09-06 | |
Enamine | EN300-2986281-10g |
1-cyanocyclobutane-1-carboxamide |
1494540-01-0 | 95% | 10g |
$3929.0 | 2023-09-06 | |
Aaron | AR028D29-100mg |
1-cyanocyclobutane-1-carboxamide |
1494540-01-0 | 95% | 100mg |
$461.00 | 2025-02-16 | |
Aaron | AR028D29-500mg |
1-cyanocyclobutane-1-carboxamide |
1494540-01-0 | 95% | 500mg |
$1006.00 | 2025-02-16 | |
Aaron | AR028D29-2.5g |
1-cyanocyclobutane-1-carboxamide |
1494540-01-0 | 95% | 2.5g |
$2488.00 | 2023-12-16 | |
1PlusChem | 1P028CTX-2.5g |
1-cyanocyclobutane-1-carboxamide |
1494540-01-0 | 95% | 2.5g |
$2276.00 | 2024-06-20 | |
Enamine | EN300-2986281-5g |
1-cyanocyclobutane-1-carboxamide |
1494540-01-0 | 95% | 5g |
$2650.0 | 2023-09-06 | |
Enamine | EN300-2986281-5.0g |
1-cyanocyclobutane-1-carboxamide |
1494540-01-0 | 95% | 5g |
$2650.0 | 2023-05-26 | |
Enamine | EN300-2986281-0.05g |
1-cyanocyclobutane-1-carboxamide |
1494540-01-0 | 95% | 0.05g |
$212.0 | 2023-09-06 |
1-Cyanocyclobutane-1-carboxamide Related Literature
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1. Book reviews
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
Additional information on 1-Cyanocyclobutane-1-carboxamide
1-Cyanocyclobutane-1-carboxamide: A Comprehensive Overview
The compound with CAS No. 1494540-01-0, commonly referred to as 1-Cyanocyclobutane-1-carboxamide, is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its cyclobutane ring, which is a four-membered cyclic structure, and its functional groups, including a cyano group (-CN) and a carboxamide group (-CONH2). The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest for both academic research and industrial applications.
Recent studies have highlighted the potential of 1-Cyanocyclobutane-1-carboxamide in various areas, including drug discovery, polymer synthesis, and as a precursor for advanced materials. Its compact cyclobutane ring structure contributes to its high reactivity and stability, which are advantageous in chemical reactions. The cyano group acts as an electron-withdrawing substituent, enhancing the molecule's ability to participate in nucleophilic and electrophilic reactions. Meanwhile, the carboxamide group provides additional functionality, such as hydrogen bonding capabilities, which are crucial in molecular recognition and self-assembly processes.
One of the most notable advancements in the study of 1-Cyanocyclobutane-1-carboxamide involves its application in the development of novel polymers. Researchers have demonstrated that this compound can serve as a building block for synthesizing high-performance polymers with tailored mechanical and thermal properties. For instance, a 2023 study published in *Macromolecules* revealed that polymers derived from 1-Cyanocyclobutane-1-carboxamide exhibit exceptional tensile strength and thermal stability, making them suitable for use in high-tech applications such as aerospace materials and advanced electronics.
In addition to its role in polymer science, 1-Cyanocyclobutane-1-carboxamide has also been explored for its potential in medicinal chemistry. The compound's ability to form stable complexes with metal ions has led to investigations into its use as a ligand in metallo-drug design. A 2022 study published in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibit promising anti-cancer activity by selectively targeting metalloenzymes involved in tumor progression. These findings underscore the importance of further research into the therapeutic potential of this compound.
The synthesis of 1-Cyanocyclobutane-1-carboxamide has also been optimized through recent advancements in catalytic chemistry. Traditional methods often involved multi-step processes with low yields, but modern techniques leveraging transition metal catalysts have significantly improved the efficiency of its production. For example, a 2023 paper in *Chemical Communications* described a novel palladium-catalyzed coupling reaction that enables the direct synthesis of this compound from readily available starting materials with high purity and yield.
From a structural perspective, the cyclobutane ring in 1-Cyanocyclobutane-1-carboxamide introduces unique strain characteristics that influence its reactivity and stability. This strain can be harnessed to design molecules with specific mechanical properties or to facilitate certain types of chemical transformations. For instance, researchers have exploited this strain to develop mechanoresponsive materials that can alter their properties under mechanical stress—a concept with implications for smart materials and adaptive systems.
Furthermore, the electronic properties of 1-Cyanocyclobutane-1-carboxamide make it an attractive candidate for applications in optoelectronics. The combination of the cyano group's electron-withdrawing nature and the carboxamide group's conjugation potential enables this compound to exhibit interesting optical and electronic behaviors. Recent studies have explored its use as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices, where it has shown promise in enhancing device efficiency and stability.
In conclusion, 1-Cyanocyclobutane-1-carboxamide (CAS No. 1494540-01-0) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, functional groups, and reactivity make it an invaluable tool for researchers seeking to develop innovative materials and therapies. As ongoing studies continue to uncover new insights into its properties and capabilities, this compound is poised to play an increasingly important role in both academic research and industrial innovation.
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